4-[7-(2-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde
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Overview
Description
4-[7-(2-FLUOROPHENYL)-4-METHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a quinazoline core, and a pyrazinecarbaldehyde moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(2-FLUOROPHENYL)-4-METHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE typically involves multi-step organic reactions. One common method includes the condensation of a fluorophenyl derivative with a quinazoline precursor, followed by cyclization and functional group modifications to introduce the pyrazinecarbaldehyde moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[7-(2-FLUOROPHENYL)-4-METHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinazoline and pyrazine derivatives, which can be further explored for their potential biological activities .
Scientific Research Applications
4-[7-(2-FLUOROPHENYL)-4-METHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[7-(2-FLUOROPHENYL)-4-METHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine: Shares a similar fluorophenyl group but differs in the core structure.
2-[2-(2-FLUOROPHENYL)PYRIDIN-4-YL]-1,5,6,7-TETRAHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE: Contains a fluorophenyl group and a pyridine ring, differing in the overall structure.
Uniqueness
The uniqueness of 4-[7-(2-FLUOROPHENYL)-4-METHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H21FN4O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[7-(2-fluorophenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C20H21FN4O2/c1-13-19-17(23-20(22-13)25-8-6-24(12-26)7-9-25)10-14(11-18(19)27)15-4-2-3-5-16(15)21/h2-5,12,14H,6-11H2,1H3 |
InChI Key |
IVOURYIBHQDFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CC(CC2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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